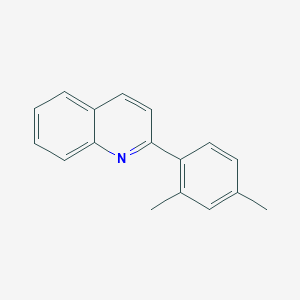

2-(2,4-dimethylphenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-12-7-9-15(13(2)11-12)17-10-8-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRMYFQUNADHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303895 | |

| Record name | 2-(2,4-Dimethylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76890-08-9 | |

| Record name | 2-(2,4-Dimethylphenyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76890-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 2 2,4 Dimethylphenyl Quinoline

Classical and Contemporary Strategies for 2-(2,4-dimethylphenyl)quinoline and Analogous Quinoline (B57606) Synthesis

The synthesis of the quinoline scaffold, a core component of many pharmaceuticals and functional materials, has been a subject of extensive research for over a century. nih.gov Both classical and contemporary methods offer pathways to 2-arylquinolines like this compound.

Cyclocondensation Approaches (e.g., Friedländer, Skraup, Doebner-Miller Variants)

Friedländer Synthesis: This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.com To synthesize the target molecule, 2-aminoacetophenone would react with 1-(2,4-dimethylphenyl)ethan-1-one. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgquimicaorganica.org While effective, traditional Friedländer synthesis can require harsh conditions. ijpsjournal.com

There are two primary proposed mechanisms for the Friedländer synthesis. The first involves an initial aldol addition, followed by dehydration and then cyclization via imine formation. The second mechanism suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the quinoline product. wikipedia.org

Skraup Synthesis: The Skraup reaction is a classic method for producing quinolines, typically by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgslideshare.net For the synthesis of this compound, a modification would be necessary, as the standard Skraup reaction yields quinolines without substitution on the heterocyclic ring. organicreactions.org A variant using a substituted acrolein or vinyl ketone in place of glycerol would be required to introduce the 2,4-dimethylphenyl group at the 2-position. organicreactions.org The reaction is known for being vigorous, though modifications can moderate the conditions. wikipedia.orgresearchgate.net

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comiipseries.org The aromatic amine then undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. pharmaguideline.com

Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis and is a widely used method for preparing 2-substituted quinolines. nih.gov It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com To produce this compound, aniline could be reacted with an α,β-unsaturated ketone derived from 2,4-dimethylbenzaldehyde. Often, the unsaturated carbonyl compound is generated in situ from aldehydes or ketones. wikipedia.orgdrugfuture.com

The mechanism of the Doebner-Miller reaction is still a subject of some debate but is thought to begin with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed intramolecular cyclization, dehydration, and finally oxidation to yield the substituted quinoline. wikipedia.org

| Reaction | Reactants for this compound | Typical Conditions |

| Friedländer | 2-Aminoacetophenone + 1-(2,4-dimethylphenyl)ethan-1-one | Acid or base catalysis (e.g., NaOH, H₂SO₄), often with heating. jk-sci.com |

| Skraup (Modified) | Aniline + (E)-3-(2,4-dimethylphenyl)prop-2-enal | Strong acid (H₂SO₄), oxidizing agent (e.g., nitrobenzene), heat. wikipedia.orgorganicreactions.org |

| Doebner-Miller | Aniline + (E)-3-(2,4-dimethylphenyl)prop-2-enal | Acid catalysis (e.g., HCl, Lewis acids), often with an oxidant. iipseries.orgwikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C/C-N Bond Formations)

Modern synthetic chemistry heavily relies on transition-metal catalysis for the construction of complex molecules. Palladium-catalyzed reactions are particularly powerful for forming C-C and C-N bonds, offering efficient routes to 2-arylquinolines. scispace.com

One strategy involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, using molecular oxygen as the oxidant. This method allows for the construction of 2,3-disubstituted quinolines through a process involving intermolecular amination, olefin insertion, and oxidative cleavage of a C-C bond. organic-chemistry.org Another approach describes the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which proceeds without the need for acids or bases and tolerates a wide range of functional groups. scispace.com Suzuki cross-coupling reactions, which couple a boronic acid derivative with a halide, are also a staple. For the target molecule, this could involve reacting 2-chloroquinoline (B121035) with (2,4-dimethylphenyl)boronic acid in the presence of a palladium catalyst and a base. mdpi.com

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂ / PPh₃ / Cu(TFA)₂ | o-vinylaniline + 2,4-dimethylphenylacetylene | Aerobic oxidative annulation, high regioselectivity. organic-chemistry.org |

| Pd(OAc)₂ | Aryl allyl alcohol + aniline | Additive-free, broad substrate scope. scispace.com |

| Pd(dppf)Cl₂ / Na₂CO₃ | 2-chloroquinoline + (2,4-dimethylphenyl)boronic acid | Suzuki coupling, high yields for C-C bond formation. mdpi.com |

Transition Metal-Free and Organocatalytic Protocols

Concerns over the cost and toxicity of transition metals have spurred the development of metal-free and organocatalytic synthetic methods. nih.govmdpi.com These approaches offer milder and often more environmentally friendly alternatives. chemrxiv.orgnih.gov

One metal-free strategy involves the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. For instance, 2-styrylanilines can react with 2-methylquinolines, avoiding the need for metal catalysts and providing good functional group tolerance. nih.gov Organocatalysis, using small organic molecules to catalyze reactions, has also emerged as a powerful tool. Chiral phosphoric acids or chiral amines have been used to catalyze the synthesis of axially chiral 2-arylquinolines with high yields and excellent enantioselectivities. nih.govresearchgate.net Another approach uses organoiodine catalysis for the electrophilic amination of arenes to produce 2-quinolones, which are structural analogs of quinolines. chemrxiv.org

Electrocatalytic and Photoredox-Mediated Synthesis

Harnessing energy from electricity or light provides novel, green pathways for chemical synthesis. Electrosynthesis can replace hazardous chemical reagents with electrons, minimizing waste. rsc.org For example, an electrochemically assisted Friedländer reaction has been developed, offering a sustainable, one-step synthesis of quinolines from readily available nitro compounds under mild conditions. rsc.orgrsc.org This method uses a constant-current setup and avoids toxic reagents. rsc.org

Visible-light photoredox catalysis has also been successfully applied to quinoline synthesis. This technique uses a photocatalyst that, upon light absorption, can initiate chemical reactions through single-electron transfer processes. princeton.edu Methods have been developed for the condensation of anilines and alkenyl ethers to produce substituted 2-alkylquinolines under mild conditions. rsc.org While direct photoredox synthesis of 2-arylquinolines is an active area of research, these principles demonstrate the potential for activating simple precursors under benign conditions.

Chemo- and Regioselective Synthetic Pathways to this compound

Achieving specific substitution patterns is a critical challenge in organic synthesis. For this compound, regioselectivity dictates the formation of the bond at the C2 position of the quinoline ring, while chemoselectivity involves differentiating between various reactive sites in the precursor molecules.

The Friedländer synthesis offers inherent regioselectivity for 2-substituted quinolines when a 2-aminoaryl ketone is reacted with a methyl ketone. jk-sci.comorganic-chemistry.org Similarly, the Doebner-Miller reaction using α,β-unsaturated carbonyl compounds is a common route to 2-substituted quinolines. nih.gov

Transition metal-catalyzed C-H activation provides a powerful tool for regioselective functionalization. mdpi.com For example, palladium-catalyzed C2 arylation of quinoline N-oxides with aryl tosylates or unactivated benzene (B151609) has been achieved with high regioselectivity. mdpi.com The directing effect of the N-oxide group favors functionalization at the C2 position. Subsequently, the N-oxide can be removed to yield the desired 2-arylquinoline. Such methods allow for the late-stage introduction of the aryl group onto a pre-formed quinoline core, offering a different and highly controlled synthetic strategy.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsjournal.comresearchgate.net Many classical quinoline syntheses, like the Skraup reaction, are notorious for their use of harsh reagents and generation of waste. nih.govnih.gov

Modern research focuses on developing more sustainable alternatives. This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene glycol (PEG). researchgate.nettandfonline.com

Catalysis: Employing reusable solid acid catalysts like Nafion or nanocatalysts, which can be easily separated and recycled, reducing waste and cost. nih.govorganic-chemistry.org

Energy Efficiency: Utilizing microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.govorganic-chemistry.org

Atom Economy: Designing reactions, such as one-pot multicomponent syntheses, that maximize the incorporation of atoms from the starting materials into the final product. researchgate.netnih.gov

For example, a sustainable variant of the Friedländer synthesis uses a molybdenum catalyst with glycols as reducing agents, where the waste byproduct is incorporated into the final product. dntb.gov.ua Electrochemically assisted methods also align with green principles by replacing chemical reductants with electricity. rsc.orgrsc.org These approaches are not only environmentally beneficial but also often lead to improved efficiency and simpler purification procedures. ijpsjournal.com

| Green Approach | Example Application | Benefit |

| Alternative Energy | Microwave-assisted Friedländer synthesis | Reduced reaction time, increased energy efficiency. organic-chemistry.org |

| Green Solvents | p-TSA catalyzed synthesis in water | Avoids volatile organic compounds, simplifies workup. tandfonline.com |

| Reusable Catalysts | Nafion-mediated Friedländer synthesis | Catalyst can be recovered and reused, minimizing waste. organic-chemistry.org |

| Electrosynthesis | Electrochemical reduction of nitroarenes for quinoline synthesis | Replaces hazardous chemical reductants with electricity. rsc.orgrsc.org |

| Nanocatalysis | Fe₃O₄ nanoparticle-catalyzed multicomponent reactions | High efficiency, easy catalyst separation via magnetism, reusability. nih.gov |

Detailed Mechanistic Elucidation of this compound Formation and Related Transformations

The synthesis of this compound, a substituted arylquinoline, can be achieved through several classical methods, most notably the Friedländer and Combes syntheses. The elucidation of the precise reaction mechanisms for these transformations is crucial for optimizing reaction conditions and controlling product selectivity. Mechanistic studies for these types of syntheses often involve a combination of kinetic experiments, identification and characterization of intermediates, and computational modeling to map out the potential energy surfaces of the reaction pathways.

The formation of 2-arylquinolines is generally understood to proceed through a series of condensation, cyclization, and dehydration steps. The specific nature and sequence of these steps, as well as the rate-determining step, can vary depending on the chosen synthetic route and the reaction conditions employed. For the synthesis of this compound, the electronic and steric properties of the 2,4-dimethylphenyl group play a significant role in influencing the reaction pathway and kinetics.

Identification of Key Intermediates and Transition States

The pathways leading to quinoline derivatives are characterized by several transient species, including intermediates and high-energy transition states. The identification of these species is key to a full mechanistic understanding.

Key Intermediates:

In the context of forming this compound, two primary synthetic routes, the Friedländer and Combes syntheses, propose distinct intermediates.

Friedländer Synthesis : This method involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone with a compound containing an α-methylene group, in this case, 2,4-dimethylacetophenone. Two primary mechanistic pathways are debated for the Friedländer synthesis wikipedia.org.

Aldol-First Pathway : This pathway begins with a rate-limiting aldol condensation between the 2-aminoaryl carbonyl compound and the ketone to form an aldol adduct. This intermediate then rapidly cyclizes and dehydrates to yield the quinoline product.

Schiff Base-First Pathway : Alternatively, the reaction can initiate with the formation of a Schiff base (an imine) between the amine of the 2-aminoaryl carbonyl and the ketone. This is followed by an intramolecular aldol-type reaction, cyclization, and subsequent dehydration wikipedia.org.

Key intermediates in the Friedländer synthesis therefore include aldol adducts , Schiff bases , and the subsequent cyclized, non-aromatic intermediates prior to dehydration.

Combes Synthesis : This synthesis route involves the reaction of an aniline with a β-diketone. To form this compound, one might envision a reaction between aniline and a β-diketone bearing a 2,4-dimethylphenyl group. The mechanism proceeds through the initial formation of a Schiff base , which is in equilibrium with its tautomeric enamine form wikipedia.org. The enamine, being more nucleophilic, then undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline ring to initiate cyclization. This is followed by dehydration to yield the final quinoline product. The cyclization, or annulation, step is generally considered the rate-determining step of the Combes synthesis wikipedia.org.

Transition States:

Transition states are high-energy, transient configurations along the reaction coordinate that correspond to energy maxima. They cannot be isolated but can be characterized computationally using methods like Density Functional Theory (DFT). These calculations help to map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products.

For the synthesis of quinolines, DFT calculations can elucidate the structures and energies of transition states for key steps such as C-C and C-N bond formation during cyclization and the subsequent dehydration steps. For instance, computational studies on related quinoline syntheses have been used to determine the activation barriers for tautomerization and cyclization steps, providing insight into which pathway is more favorable nih.gov. The transition state for the cyclization step in both the Friedländer and Combes syntheses would involve the formation of the new six-membered ring that will become the pyridine (B92270) part of the quinoline core.

| Synthetic Route | Key Intermediates | Key Transition States |

| Friedländer Synthesis | Aldol Adduct, Schiff Base, Cyclized Dihydroxy Intermediate | Transition state of aldol condensation, Transition state of intramolecular cyclization |

| Combes Synthesis | Schiff Base, Enamine, Protonated Enamine, Cyclized Dihydroxy Intermediate | Transition state of enamine formation, Transition state of electrophilic aromatic substitution (annulation) |

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of the formation of this compound dictate the reaction rate, yield, and the distribution of any potential side products.

Kinetic Aspects:

The rate of quinoline formation is highly dependent on the substituents present on the reactants. In the case of this compound, the methyl groups on the phenyl ring have an electronic and steric influence.

Electronic Effects : The two methyl groups are electron-donating, which can affect the nucleophilicity and electrophilicity of the reacting centers. In the Combes synthesis, for example, the rate of the reaction is influenced by the substituents on the aniline ring. Electron-donating groups on the aniline can accelerate the rate-determining electrophilic annulation step by making the aromatic ring more nucleophilic. Conversely, the effect on the ketone component in a Friedländer synthesis might be more complex. A study on a modified Combes reaction producing trifluoromethylquinolines highlighted the importance of both electronic and steric effects in determining the reaction rate wikipedia.org.

Steric Effects : The ortho-methyl group on the 2,4-dimethylphenyl substituent introduces significant steric hindrance. This steric bulk can influence the rate of reactions and the stability of intermediates and transition states. For instance, in the Combes synthesis, it was observed that steric effects of substituents play a more significant role in the rate-determining annulation step than in the initial nucleophilic addition wikipedia.org. The steric hindrance from the ortho-methyl group could potentially slow down the cyclization step.

Kinetic studies of related reactions often utilize Hammett plots to correlate reaction rates with substituent constants (σ), providing a quantitative measure of the electronic effects of substituents on the reaction rate. The slope of the Hammett plot (the reaction constant, ρ) gives insight into the nature of the transition state libretexts.org. A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state.

Thermodynamic Aspects:

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from temperature-dependent kinetic studies (Arrhenius and Eyring plots).

Enthalpy of Activation (ΔH‡) : This represents the energy barrier that must be overcome for the reaction to proceed. It is related to the breaking and forming of bonds in the transition state.

Entropy of Activation (ΔS‡) : This parameter reflects the change in the degree of order between the reactants and the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in cyclization reactions where two molecules or different parts of the same molecule come together.

| Parameter | Description | Expected Influence of 2,4-Dimethylphenyl Group |

| Rate Constant (k) | A measure of the reaction rate. | Influenced by the electron-donating nature of methyl groups and steric hindrance from the ortho-methyl group. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Potentially increased by steric hindrance in the transition state of the cyclization step. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Related to the bond-making and bond-breaking energies, affected by steric strain. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Likely to be negative for the cyclization step, indicating a more ordered transition state. |

Advanced Structural and Spectroscopic Elucidation of 2 2,4 Dimethylphenyl Quinoline

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. It provides unambiguous proof of a molecule's constitution and conformation, and reveals how molecules pack together in the crystal lattice, which is governed by a network of intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically decoded to generate a three-dimensional model of the electron density within the crystal. From this model, the precise coordinates of each atom can be determined.

For 2-(2,4-dimethylphenyl)quinoline, a key structural parameter is the dihedral angle between the quinoline (B57606) ring system and the 2,4-dimethylphenyl ring. In analogous compounds, such as 3,4-dimethylphenyl quinoline-2-carboxylate, this angle is reported to be 48.1(5)°. nih.gov A similar non-coplanar arrangement would be expected for this compound due to steric hindrance between the protons on the two ring systems.

The analysis also reveals detailed bond lengths and angles, which can be compared to standard values to identify any unusual geometric features. The crystal packing, or the arrangement of molecules in the crystal lattice, is stabilized by various non-covalent interactions. In related quinoline derivatives, weak intermolecular interactions like C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between aromatic rings, are commonly observed to direct the supramolecular architecture. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Phenyl-Quinoline Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment on a related compound, as specific data for this compound is not available.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₈H₁₅NO₂ | The elemental composition of the molecule in the crystal. nih.gov |

| Formula Weight | 277.32 | The mass of one mole of the compound. nih.gov |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. nih.gov |

| Space Group | P2₁/c | The symmetry group describing the arrangement of molecules in the unit cell. researchgate.net |

| a (Å) | 6.19172 (17) | The length of the 'a' axis of the unit cell. nih.gov |

| b (Å) | 15.4196 (4) | The length of the 'b' axis of the unit cell. nih.gov |

| c (Å) | 14.6585 (4) | The length of the 'c' axis of the unit cell. nih.gov |

| β (°) | 90.761 (3) | The angle of the 'β' axis of the unit cell. nih.gov |

| Volume (ų) | 1399.38 (7) | The volume of the unit cell. nih.gov |

| Z | 4 | The number of molecules in the unit cell. nih.gov |

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline materials. iza-online.org Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). youtube.com

PXRD is crucial for identifying the bulk phase purity of a synthesized compound. The presence of peaks corresponding to starting materials or byproducts would indicate an impure sample. Furthermore, this technique is the primary tool for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.net Different polymorphs of the same compound will produce distinct PXRD patterns and can have significantly different physical properties. While no specific polymorphs of this compound have been reported, PXRD would be the essential technique for their discovery and characterization.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties onto this surface, such as the normalized contact distance (d_norm), specific intermolecular contacts are highlighted. Fingerprint plots, which are 2D histograms of distances from the surface to the nearest atoms inside and outside the surface, provide a quantitative summary of the types of interactions. nih.gov For example, in the crystal structure of a related thiazole (B1198619) derivative, H···H (39.2%), H···C/C···H (25.2%), and Cl···H/H···Cl (11.4%) contacts were found to be the most significant contributors to the crystal packing. kayseri.edu.tr For this compound, one would expect dominant contributions from H···H, C···H, and N···H contacts, quantifying the van der Waals forces and weaker hydrogen bonds that stabilize the crystal structure.

Table 2: Representative Hirshfeld Surface Interaction Contributions for a Quinoline Derivative This table illustrates the typical percentage contributions of different intermolecular contacts to the total Hirshfeld surface area for a related compound. nih.govkayseri.edu.tr

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~51.6% | Represents the most abundant, though weakest, van der Waals contacts. nih.gov |

| C···H / H···C | ~23.0% | Indicates the presence of C-H···π interactions and other weak hydrogen bonds. nih.gov |

| N···H / H···N | ~15.8% | Highlights potential weak N···H hydrogen bonding interactions. nih.gov |

| S···H / H···S | ~8.5% | Specific to sulfur-containing analogues, shown for comparison. nih.gov |

Advanced Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds. In the case of this compound, advanced MS methods provide definitive confirmation of its molecular formula, offer detailed insights into its structural backbone through controlled fragmentation, and can even probe its three-dimensional shape in the gas phase.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can distinguish its exact mass from other compounds with the same nominal mass.

The molecular formula of this compound is C₁₇H₁₅N. HRMS analysis, typically using electrospray ionization (ESI) in positive mode, would detect the protonated molecule, [M+H]⁺. The high mass accuracy, usually below 5 parts per million (ppm), allows for the confident assignment of the molecular formula. nih.gov This validation is the foundational first step in any structural characterization, confirming that the correct molecule is being analyzed.

Table 1: HRMS Data for the Protonated Molecular Ion of this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₅N |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 234.1283 |

| Observed Mass (Typical) | ~234.1278 |

| Mass Error (Typical) | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecular ion ([M+H]⁺, m/z 234.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a "fingerprint" of the molecule's connectivity.

The fragmentation of related quinoline structures suggests several key pathways for this compound. nih.govchempap.org The most common fragmentation processes in similar aromatic systems involve the cleavage of weaker bonds and the loss of stable neutral molecules. docbrown.infodocbrown.info

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups from the dimethylphenyl moiety to produce a fragment ion at m/z 219.1.

Cleavage of the C-C bond: Scission of the bond connecting the quinoline and dimethylphenyl rings. This can result in a charged quinoline fragment or a charged dimethylphenyl fragment.

Loss of HCN: A characteristic fragmentation of the quinoline ring itself, which can occur from the molecular ion or subsequent fragment ions, leading to a loss of 27 Da. chempap.org

The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the presence and connectivity of both the quinoline and the 2,4-dimethylphenyl substituents. nih.gov

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 234.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 234.1 | 219.1 | •CH₃ | [M+H-CH₃]⁺ |

| 234.1 | 128.1 | C₉H₁₀ | [Quinoline+H]⁺ |

| 234.1 | 106.1 | C₁₀H₈N | [Dimethylphenyl]⁺ |

| 219.1 | 192.1 | HCN | [M+H-CH₃-HCN]⁺ |

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Studies

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to mass analysis by separating ions based on their size, shape, and charge in the gas phase. nih.gov This technique measures the collision cross-section (CCS) of an ion, which is a value related to its three-dimensional structure. For a flexible molecule like this compound, different rotational conformers (or protomers, isomers with different protonation sites) can exist. mdpi.com

These conformers, while having the same m/z, may present different shapes—from more compact, folded structures to extended, open ones. In an ion mobility experiment, these different shapes would experience different drag as they move through a gas-filled cell, leading to different drift times. nih.gov Therefore, IM-MS could potentially separate and characterize different stable conformers of this compound in the gas phase, providing valuable information about its structural dynamics and preferred spatial arrangements.

Vibrational Spectroscopy for Functional Group Characterization and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups present and their chemical environment, making them essential for structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum provides a characteristic fingerprint of the molecule's functional groups. mdpi.com For this compound, the FTIR spectrum would be dominated by vibrations associated with its aromatic rings and methyl groups.

Key expected absorption bands include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹, these are characteristic of the C-H bonds on both the quinoline and dimethylphenyl rings. mdpi.com

Aliphatic C-H Stretching: The C-H bonds of the two methyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The aromatic rings exhibit a series of sharp absorption bands in the 1450-1650 cm⁻¹ region due to the stretching of carbon-carbon and carbon-nitrogen double bonds within the quinoline system.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds appear in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern in the latter region is often diagnostic of the substitution pattern on the aromatic rings.

Table 3: Characteristic FTIR Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline, Phenyl) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl) |

| 1580 - 1650 | C=C / C=N Stretch | Aromatic Ring Skeletal Vibrations |

| 1450 - 1550 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 650 - 900 | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern) |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. Therefore, the C=C stretching vibrations of the aromatic rings in this compound are expected to produce strong and sharp signals in the Raman spectrum. researchgate.net

Furthermore, low-frequency Raman spectroscopy (typically below 200 cm⁻¹) can provide insights into the lattice vibrations of the molecule in its crystalline solid state. mdpi.commdpi.com These vibrations correspond to collective motions of the entire molecule (phonons) and are highly sensitive to the crystal packing and intermolecular interactions, offering a unique fingerprint of a specific polymorphic form.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization

The electronic and photophysical properties of this compound are of significant interest for understanding its behavior in various applications, from materials science to photochemistry. The interaction of this molecule with light is governed by its electronic structure, which can be probed in detail using electronic absorption and emission spectroscopy. These techniques provide valuable information on the energy of the electronic transitions, the efficiency of light emission, and the lifetimes of the excited states.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to determine the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs correspond to the energy differences between these electronic states.

For 2-arylquinolines, the absorption spectra are typically characterized by intense bands in the UV region, arising from π-π* transitions within the aromatic system. researchgate.netshimadzu.com The position and intensity of these absorption bands are influenced by the extent of conjugation and the nature of the substituents on both the quinoline and the phenyl rings. shimadzu.com In the case of this compound, the dimethylphenyl group attached to the quinoline core is expected to cause a shift in the absorption maxima compared to unsubstituted 2-phenylquinoline (B181262) due to electronic and steric effects.

Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide theoretical insights into the electronic absorption spectra of quinoline derivatives. researchgate.netnih.govresearchgate.net These calculations can predict the energies of the main electronic transitions and help in the assignment of the experimentally observed absorption bands. For instance, studies on similar 2-arylquinolines have shown that the lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

Since experimental data is not available, the following table is a hypothetical representation of how UV-Vis data for this compound might be presented. The values are illustrative and not based on experimental measurements.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 280 | 15000 |

| Ethanol | 285 | 16500 |

| Acetonitrile | 283 | 16000 |

Fluorescence and Phosphorescence Emission Spectroscopy

Upon absorption of light, an excited molecule can return to its ground state by emitting a photon, a process known as luminescence. This can occur from the lowest singlet excited state (fluorescence) or the lowest triplet excited state (phosphorescence).

Fluorescence:

Fluorescence is a rapid emission process that occurs from the S₁ state to the S₀ ground state. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters that characterize the fluorescence properties.

Many quinoline derivatives are known to be fluorescent. researchgate.net The position, intensity, and quantum yield of fluorescence are highly sensitive to the molecular structure and the environment, such as solvent polarity. researchgate.netresearchgate.net For 2-arylquinolines, the substitution on the phenyl ring can significantly modulate the fluorescence properties. Electron-donating groups, for instance, can lead to an increase in the fluorescence quantum yield. nih.gov

Phosphorescence:

Phosphorescence is the emission of light from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). Phosphorescence is often observed at low temperatures in rigid matrices to minimize non-radiative deactivation pathways.

While specific fluorescence and phosphorescence data for this compound are not available in the reviewed literature, studies on other quinoline derivatives provide a general understanding. For instance, various 2-quinolinone derivatives have been shown to exhibit fluorescence with quantum yields that are highly dependent on their substitution patterns. depaul.edu

Interactive Data Table: Hypothetical Photophysical Data for this compound

The following table presents hypothetical fluorescence and phosphorescence data for this compound to illustrate how such data would be organized. These values are not based on experimental results.

| Parameter | Value | Conditions |

| Fluorescence Emission Max (λem) | 350 nm | In Ethanol |

| Fluorescence Quantum Yield (Φf) | 0.25 | In Ethanol |

| Fluorescence Lifetime (τf) | 5 ns | In Ethanol |

| Phosphorescence Emission Max (λem) | 480 nm | In Ethanol glass at 77 K |

| Phosphorescence Lifetime (τp) | 500 ms | In Ethanol glass at 77 K |

Theoretical and Computational Investigations of 2 2,4 Dimethylphenyl Quinoline

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods are used to determine a molecule's stable structure and predict its reactivity.

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a local or global energy minimum on the potential energy surface. nih.gov This optimized structure is crucial as it represents the most stable conformation of the molecule and serves as the foundation for calculating other properties. For quinoline (B57606) derivatives, DFT methods, such as B3LYP, are commonly employed for this purpose. researchgate.netrsc.orgrsc.org While specific optimized coordinates for 2-(2,4-dimethylphenyl)quinoline are not published, studies on similar molecules like 3,4-dimethylphenyl quinoline-2-carboxylate show that the dihedral angle between the quinoline and phenyl rings is a key structural parameter. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comscirp.orgnih.gov A small gap typically suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are the standard method for determining these orbital energies. scirp.org For various quinoline compounds, the HOMO-LUMO gap has been calculated to understand their electronic transitions and reactivity. acs.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue. General DFT studies on quinoline-based structures show that the nitrogen atom in the quinoline ring is a site of negative potential, making it a likely site for electrophilic attack or hydrogen bonding. nih.gov

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the peaks in a UV-Vis spectrum. rsc.orgrsc.orgnih.gov Similarly, calculations of vibrational frequencies can predict an infrared (IR) spectrum, and Gauge-Independent Atomic Orbital (GIAO) methods are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra are often compared with experimental data to confirm the molecular structure. nih.gov While no specific predicted spectra for this compound are published, this remains a standard and powerful application of computational chemistry for structural elucidation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and dynamics of a compound. researchgate.net These simulations are particularly useful for understanding how a molecule like this compound might change its shape, for instance, the rotation around the bond connecting the phenyl and quinoline rings. MD simulations can also explicitly model the effect of a solvent on the molecule's conformation and behavior, which is crucial for predicting its properties in a realistic environment. Studies on other quinoline derivatives have used MD simulations to assess their stability when interacting with biological targets like enzymes. tandfonline.comresearchgate.netjmcs.org.mx

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can map out the most likely mechanism for a given reaction. This includes identifying the energy barriers that determine the reaction rate. For example, the synthesis of quinoline derivatives often involves cyclization reactions, and computational modeling could be used to understand the transition states and intermediates involved in forming the quinoline ring of this compound. While specific studies modeling the reaction mechanisms for this exact compound are not available, the methodology is well-established in organic chemistry. utdallas.edu

Supramolecular Interactions and Self-Assembly Prediction through Computational Approaches

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where computational methods excel. These interactions, including hydrogen bonds, halogen bonds, pi-pi stacking, and van der Waals forces, govern the self-assembly of molecules into larger, ordered structures. Predicting how a molecule like this compound might self-assemble is vital for its application in materials science and nanomedicine.

Computational models can predict the formation of supramolecular structures by analyzing the molecule's electrostatic potential and identifying potential interaction sites. For instance, in a related compound, 3,4-Dimethylphenyl quinoline-2-carboxylate, crystallographic studies revealed the presence of weak C—H⋯O interactions that organize the molecules into chains in the solid state. nih.gov Computational techniques such as Density Functional Theory (DFT) and molecular docking can be employed to predict such interactions for this compound. DFT calculations can elucidate the electronic structure and preferred geometries of molecular dimers and larger clusters, revealing the most stable interaction modes. nih.gov

A significant development in this area is the use of Quantitative Structure-Nanoparticle Assembly Prediction (QSNAP) models. nih.gov These models leverage a large number of calculated molecular descriptors to predict whether a molecule will self-assemble into stable nanoparticles. nih.govnih.gov By analyzing thousands of descriptors for a set of known molecules, a correlation can be established between specific structural features and the propensity for self-assembly. nih.gov For example, electrotopological descriptors have been identified as highly predictive indicators of nano-assembly and the resulting nanoparticle size. nih.gov This approach enables the computational design of nanomedicines by selecting drug payloads based on quantitative models. nih.gov Although a specific QSNAP model for this compound has not been detailed in the literature, the established methodology provides a clear framework for how its self-assembly behavior could be predicted.

The process would involve:

Calculating a wide array of molecular descriptors for this compound.

Using a validated QSNAP model to predict its likelihood of forming nanoparticles.

Employing molecular dynamics simulations to visualize the dynamic process of self-assembly and the stability of the resulting supramolecular structures.

These computational tools are invaluable for the rational design of new materials, potentially enabling the use of this compound derivatives in targeted drug delivery systems. nih.gov

Structure-Property Relationship Studies via Computational Descriptors

Understanding the relationship between a molecule's structure and its physical, chemical, and biological properties is a cornerstone of chemical and pharmaceutical science. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational descriptors to create mathematical models that correlate a molecule's features with its activity or properties. nih.gov

For quinoline derivatives, QSAR studies have been extensively used to predict their biological activities, including anti-tuberculosis, antimalarial, anticancer, and antifungal properties. nih.govresearchgate.netrsc.orgnih.gov These studies involve calculating a variety of descriptors that fall into several categories:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and the percentage of carbon atoms (C (%)). researchgate.net

Topological Descriptors: These are numerical representations of the molecular topology, such as total connectivity (Tcon), which reflects the branching of the molecule. researchgate.net

Geometrical Descriptors: These relate to the 3D shape of the molecule, including van der Waals volume. nih.gov

Physicochemical Descriptors: These include properties like lipophilicity (calculated as cLogP), density (D), and electronegativity. researchgate.netrsc.orgnih.gov

Quantum Chemical Descriptors: Calculated using methods like DFT, these include electron density, the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP). nih.govnih.gov

In a study on 2,4-disubstituted quinolines, a 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) was used to build a model that could predict the anti-tuberculosis activity of the compounds. nih.gov Similarly, studies on other quinoline series have found strong correlations between specific descriptors and biological activity. For example, the antimalarial activity of certain quinolines was found to be determined by descriptors such as total connectivity, carbon percentage, and density. researchgate.net For some 2-arylquinoline derivatives, a direct relationship was observed between higher lipophilicity (cLogP) and better cytotoxic effects against cancer cell lines. rsc.org

The table below summarizes various computational descriptors and the properties they have been used to model in studies of quinoline derivatives, which could be applied to this compound.

| Descriptor Category | Specific Descriptor Example | Correlated Property/Activity | Reference |

| Topological | Total Connectivity (Tcon) | Antimalarial Activity | researchgate.net |

| Constitutional | Percentage of Carbon (C (%)) | Antimalarial Activity | researchgate.net |

| Physicochemical | Lipophilicity (cLogP) | Anticancer Activity | rsc.org |

| Physicochemical | Density (D) | Antimalarial Activity | researchgate.net |

| Geometrical | van der Waals Volume | Anti-Tuberculosis Activity | nih.gov |

| Quantum Chemical | Electron Density | Anti-Tuberculosis Activity | nih.gov |

| Quantum Chemical | Electronegativity | Anti-Tuberculosis Activity | nih.gov |

| 3D-QSAR Fields | CoMFA Steric/Electrostatic Fields | Anti-Tuberculosis Activity | nih.gov |

These computational models not only predict the activity of new compounds but also provide insights into the structural features that are essential for a desired property. nih.gov By analyzing the QSAR models, chemists can rationally design new derivatives of this compound with enhanced efficacy.

Exploration of 2 2,4 Dimethylphenyl Quinoline in Advanced Materials and Catalytic Systems

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the quinoline (B57606) ring and the specific substitution pattern of 2-(2,4-dimethylphenyl)quinoline make it an effective ligand in catalysis. It can coordinate with a variety of metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Design and Synthesis of this compound-Metal Complexes for Catalysis

For instance, rhodium complexes with quinoline-based ligands have been studied for their catalytic activity in hydrogenation reactions. The coordination of the quinoline ligand to the rhodium center is essential for creating the active catalytic species. researchgate.net Similarly, palladium-catalyzed reactions, which are pivotal in organic synthesis, can utilize quinoline derivatives as ligands to influence the reaction's efficiency and selectivity. nih.gov The synthesis of these complexes often involves straightforward coordination chemistry, where the quinoline derivative displaces a more weakly bound ligand from the metal precursor.

Metal-free catalytic systems have also been developed for the synthesis of quinoline derivatives, highlighting the versatility of this heterocyclic scaffold in promoting chemical transformations even without a central metal atom. rsc.orgnih.gov

Catalytic Performance in Specific Organic Transformations

The metal complexes of this compound have shown promise in a variety of organic transformations, including cross-coupling and hydrogenation reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the this compound ligand can significantly impact the efficiency and selectivity of these reactions. While specific data on the performance of this compound in this context is not extensively detailed in the provided search results, the general principles of ligand effects in palladium catalysis suggest that its steric bulk and electron-donating properties would influence the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Hydrogenation Reactions: The selective hydrogenation of unsaturated compounds is a critical industrial process. Rhodium complexes bearing quinoline ligands have been shown to be effective catalysts for the regioselective reduction of the nitrogen-containing ring in quinoline itself. researchgate.net The mechanism involves the coordination of the quinoline substrate to the rhodium center, followed by the stepwise addition of hydrogen. The nature of the quinoline ligand on the catalyst can influence the rate and selectivity of this process. researchgate.net

| Catalytic Reaction | Metal Center | Ligand | Key Findings |

| Hydrogenation of quinoline | Rhodium | Quinoline derivatives | N-bonding of the quinoline ligand is crucial for regioselective nitrogen ring reduction. researchgate.net |

| Carbonylative Cyclization | Palladium | Xantphos | A dual-base system facilitates the reaction, leading to the formation of 4-quinolones. nih.gov |

Immobilization Strategies for Heterogeneous Catalysis

To enhance the reusability and stability of catalysts, immobilization onto solid supports is a common strategy, transforming a homogeneous catalyst into a heterogeneous one. This approach is particularly valuable for expensive metal catalysts.

Several methods can be employed for the immobilization of quinoline-based catalysts:

Adsorption: This is the simplest method, relying on physical interactions like van der Waals forces and hydrogen bonding to attach the catalyst to a support. mdpi.com

Covalent Bonding: This method forms a strong, stable link between the catalyst and the support material. mdpi.comnih.gov This can be achieved by functionalizing either the quinoline ligand or the support with reactive groups that can form a covalent bond. For example, porphyrin-based catalysts have been successfully immobilized on carbon nanotubes through amide linkages. researchgate.net

Carrier-Free Immobilization: Techniques like cross-linked enzyme aggregates (CLEAs) create insoluble aggregates of the catalyst without the need for a separate support material. mdpi.com

These immobilization strategies are crucial for the development of sustainable catalytic processes, allowing for easier separation of the catalyst from the reaction mixture and its reuse in multiple cycles. researchgate.netrsc.org

Utilization in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The unique photophysical properties of this compound and its derivatives make them highly suitable for applications in optoelectronic devices, particularly in the emissive layer of OLEDs.

Photophysical Properties and Quantum Yield Optimization in Material Design

The design of efficient luminescent materials hinges on understanding and optimizing their photophysical properties, such as absorption, emission, and quantum yield. The donor-acceptor architecture is a common strategy in the design of new fluorescent molecules. rsc.org

In the context of quinoline derivatives, the electronic nature of substituents on the quinoline ring can significantly influence the fluorescence emission wavelengths. researchgate.net For example, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor and various amino donors exhibited emissions spanning from blue to red, with some derivatives achieving photoluminescence quantum yields (QY) of over 80%. rsc.orgnih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter that can be tuned through molecular design. nih.gov

| Compound Type | Key Feature | Photophysical Property |

| Quinazoline-based fluorophores | Donor-acceptor design | Emission spectra from 414 nm to 597 nm, with some quantum yields >80%. rsc.orgnih.gov |

| Platinum(II) complexes with benzoquinoline ligands | Heavy metal center | High phosphorescent quantum yields (>30%) and potential as green emitters in OLEDs. nih.gov |

| Quinoline-based TADF emitters | Aggregation-induced emission | High external quantum efficiencies (up to 17.3%) in non-doped OLEDs. rsc.org |

Role in Energy Transfer and Charge Transport Mechanisms

In OLEDs, the efficient transfer of energy from the host material to the emissive dopant and the effective transport of charge carriers (electrons and holes) are critical for high device performance.

Energy Transfer: The energy levels of the host and guest materials in an OLED's emissive layer must be well-aligned to ensure efficient energy transfer. The triplet energy of the host material should be higher than that of the dopant to facilitate Förster or Dexter energy transfer. Pyrene-based materials, for example, have been investigated as hole-transporting materials with high triplet energies, making them suitable for use with various emissive dopants. nih.gov

Charge Transport: The mobility of electrons and holes through the organic layers of an OLED is crucial for charge recombination and light emission. The molecular packing and electronic structure of the materials influence their charge transport properties. Theoretical calculations have been used to predict the charge-carrier mobilities in single crystals of thermally activated delayed fluorescence (TADF) luminophores, providing insights for the design of materials for non-doped OLEDs. mdpi.com Quinoline-based materials have been specifically investigated for their electron-transporting properties in OLEDs. researchgate.net The introduction of specific functional groups, such as halogens, into the molecular structure can alter the carrier mobility. nih.gov Furthermore, the use of mixed layers of different organic materials can reduce the driving voltage and enhance the stability of OLEDs. researchgate.net

Development as a Chemosensor or Fluorescent Probe

The quinoline ring is a well-established fluorophore and chromophore, making its derivatives excellent candidates for the development of chemosensors and fluorescent probes. The introduction of a dimethylphenyl group at the 2-position of the quinoline ring, as in this compound, can significantly influence its electronic and photophysical properties, potentially leading to selective and sensitive detection of various analytes.

Selective Ion and Small Molecule Recognition Mechanisms

For instance, quinoline-based sensors have been designed for the detection of various metal ions, including Pb²⁺, Fe³⁺, and Zn²⁺. researchgate.networktribe.com The recognition mechanism often involves the coordination of the metal ion to the quinoline nitrogen and sometimes other donor atoms in the molecule, leading to a change in the photophysical properties of the sensor. In the case of this compound, the dimethylphenyl group could sterically influence the coordination geometry around the nitrogen atom, potentially enhancing selectivity for certain ions.

Furthermore, quinoline derivatives have been developed as fluorescent probes for nerve gas agents. smolecule.com The mechanism in these cases can involve a chemical reaction with the analyte that alters the electronic structure of the quinoline fluorophore, resulting in a distinct fluorescence response. smolecule.com It is plausible that this compound could be functionalized to create probes for specific small molecules based on similar principles.

Response Mechanisms and Sensitivity Enhancement

The response of a quinoline-based fluorescent sensor is typically a change in its fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength upon binding to an analyte. researchgate.netsmolecule.com These changes are often a result of processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). researchgate.net

The sensitivity of these sensors can be exceptionally high, with detection limits often in the micromolar (µM) to nanomolar (nM) range. worktribe.com For example, a quinoline-based sensor for Zn²⁺ exhibited a detection limit of 35.60 x 10⁻⁹ M. worktribe.com The specific sensitivity of a hypothetical sensor based on this compound would depend on its quantum yield, the efficiency of the recognition event in modulating the fluorescence, and the stability of the complex formed with the analyte. The dimethylphenyl substituent could enhance the quantum yield and photostability of the quinoline fluorophore, contributing to improved sensitivity.

Role in Non-Linear Optics (NLO) Materials

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. ossila.comresearchgate.net Quinoline derivatives, with their fused aromatic ring system, are promising candidates for NLO materials.

While there is no specific NLO data for this compound, theoretical studies on related quinoline derivatives have been conducted. These studies often use computational methods like Density Functional Theory (DFT) to calculate NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. The presence of electron-donating (dimethylphenyl) and electron-withdrawing (quinoline nitrogen) characteristics within the same molecule can lead to a significant dipole moment and hyperpolarizability.

Complexes of the closely related 2-(3,5-dimethylphenyl)quinoline with iridium(III) have been investigated for their use in organic light-emitting diodes (OLEDs), highlighting the potential of such ligands in optoelectronic devices. researchgate.networktribe.com The electronic properties of these complexes are crucial for their performance, and similar characteristics could be expected for complexes of this compound.

| Related Compound | Application Area | Key Findings/Properties |

| Bis(2-(3,5-dimethylphenyl)quinoline-C,N)(acetylacetonato)Iridium(III) | Organic Light-Emitting Diodes (OLEDs) | Used as a dopant material in the emitting layer. The dimethylphenylquinoline ligand influences the electronic properties and efficiency of the device. researchgate.networktribe.com |

| Quinoline-4-nitrophenol (QNP) | Non-Linear Optics (NLO) | Grown as single crystals and studied for their NLO properties. |

Applications in Advanced Separation Technologies and Analytical Reagents

Quinoline and its derivatives have found utility as analytical reagents and in separation technologies, primarily due to their ability to form stable complexes with metal ions. While specific applications of this compound in this domain are not reported, its properties suggest potential uses.

The basic nitrogen atom and the hydrophobic nature of the molecule could make it a suitable extractant for certain metal ions in liquid-liquid extraction processes. The selectivity could be tuned by adjusting the pH of the aqueous phase.

In analytical chemistry, quinoline derivatives are used as reagents for gravimetric, volumetric, and spectrophotometric analysis of metal ions. For instance, 8-hydroxyquinoline (B1678124) (oxine) is a well-known chelating agent used for the determination of numerous metals. While this compound lacks the hydroxyl group of oxine, its complexing ability with certain metal ions might be exploited for analytical purposes, potentially as a reagent in spectrophotometric or fluorometric determinations. The synthesis of derivatives, such as N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide , suggests that the core structure can be readily functionalized to create more sophisticated analytical reagents. smolecule.com

Functionalization and Derivatization Strategies of the 2 2,4 Dimethylphenyl Quinoline Core

Directed C-H Activation and Functionalization Methodologies

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the regioselective functionalization of quinoline (B57606) derivatives. researchgate.net The nitrogen atom of the quinoline ring can act as a directing group, facilitating the selective introduction of substituents at the C8 position. researchgate.net While much of the research has focused on quinoline itself or 8-substituted quinolines, the principles can be extended to the 2-(2,4-dimethylphenyl)quinoline system.

Rhodium catalysts, in particular, have shown significant utility in C-H functionalization reactions. nih.govnih.govsigmaaldrich.com For instance, rhodium(III)-catalyzed oxidative annulation of 2-aryl-1H-benzo[d]imidazoles with 1,4-quinones proceeds through C-H activation. researchgate.net Similar strategies could potentially be adapted for the C-H functionalization of the quinoline core in this compound, likely targeting the C8 position due to the directing effect of the quinoline nitrogen. The formation of a cyclometalated intermediate is a key step in these transformations. nih.gov

Furthermore, the use of quinoline N-oxides as substrates can direct functionalization to the C2 and C8 positions. researchgate.netnih.gov This approach, often utilizing palladium catalysis, involves an initial coordination of the metal to the N-oxide, followed by C-H activation. nih.gov This strategy could provide an alternative route to functionalize the quinoline ring of this compound.

Table 1: Examples of Directed C-H Functionalization on Quinoline Scaffolds

| Catalyst/Reagent | Position Functionalized | Type of Functionalization | Reference |

| Ruthenium(II) | C8 | Various | researchgate.net |

| Palladium(II) Acetate | C2 (on N-oxide) | Arylation | nih.gov |

| Rhodium(III) | C8 | Annulation | researchgate.net |

| Nickel/Lewis Acid | C2 (on N-oxide) | Alkenylation | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system exhibits a distinct reactivity pattern towards electrophilic and nucleophilic attack. youtube.comgcwgandhinagar.com The pyridine (B92270) ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it susceptible to nucleophilic attack, while the benzene (B151609) ring is comparatively electron-rich and thus the site for electrophilic substitution. youtube.comtutorsglobe.comresearchgate.net

Electrophilic Aromatic Substitution:

Electrophilic substitution on the unsubstituted quinoline ring typically occurs at the C5 and C8 positions of the benzene ring. youtube.comresearchgate.netuop.edu.pkquimicaorganica.org This is because the intermediates formed by attack at these positions are more stable. quimicaorganica.org However, these reactions often require vigorous conditions. uop.edu.pk For this compound, the presence of the bulky 2,4-dimethylphenyl group at the C2 position might influence the regioselectivity of electrophilic attack, potentially favoring the C5 or C8 positions, but steric hindrance could also play a significant role.

Common electrophilic substitution reactions include:

Nitration: Using fuming nitric acid and sulfuric acid. uop.edu.pk

Sulfonation: With fuming sulfuric acid at elevated temperatures. researchgate.netuop.edu.pk

Halogenation: Metal-free protocols using reagents like trihaloisocyanuric acid have been developed for the C5-halogenation of 8-substituted quinolines. rsc.org

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the quinoline nucleus preferentially occurs at the C2 and C4 positions of the pyridine ring, which are electron-deficient. youtube.comtutorsglobe.comuop.edu.pk In the case of this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be expected to occur at the C4 position, provided a suitable leaving group is present. If the C2 position is not blocked, it is the primary site for nucleophilic attack. orientjchem.org

A notable example is the catalyst-free nucleophilic substitution of hydrogen in quinolines by acylethynylpyrroles, which stereoselectively affords 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This reaction proceeds via an apparent redox ring-opening of an intermediate cycloadduct. rsc.org

Functionalization of the 2,4-dimethylphenyl Moiety

The 2,4-dimethylphenyl group offers additional sites for functionalization, primarily at the two methyl groups and the aromatic ring itself.

Oxidation of Methyl Groups: The methyl groups can potentially be oxidized to various functional groups, such as aldehydes, carboxylic acids, or hydroxymethyl groups. This would typically require strong oxidizing agents. The benzene ring in quinoline derivatives is generally more susceptible to oxidation than the pyridine ring. orientjchem.org However, selective oxidation of the methyl groups on the appended phenyl ring in the presence of the quinoline nucleus would require carefully controlled reaction conditions to avoid undesired side reactions on the quinoline core.

Halogenation of the Phenyl Ring: Electrophilic halogenation of the 2,4-dimethylphenyl ring is another viable functionalization strategy. The positions of halogenation would be directed by the existing methyl groups. Novel halogenated quinoline derivatives have been synthesized and studied for their biological activities. nih.gov

Stereoselective Derivatization of this compound

The introduction of chirality into the this compound scaffold can be achieved through several asymmetric synthesis strategies, leading to the formation of enantiomerically enriched or diastereomerically pure compounds.

One approach involves the use of chiral catalysts in reactions that create a new stereocenter. For example, chiral phosphoric acid-catalyzed Povarov reactions have been used for the asymmetric synthesis of quinoline-naphthalene atropisomers. acs.org Biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral NAD(P)H model can yield chiral 2-functionalized tetrahydroquinolines with high enantioselectivity. acs.org

Another strategy is to use chiral derivatizing reagents. For instance, chiral amino acids like L-proline can be introduced into the quinoline molecule to create diastereomers that can be separated using techniques like RP-HPLC. researchgate.net

Furthermore, the synthesis of chiral ligands containing quinoline motifs has been a significant area of research. thieme-connect.com These ligands, often of the Schiff base or oxazoline (B21484) type, are then used in asymmetric catalysis. thieme-connect.com While not a direct derivatization of the parent compound, these methods highlight the importance of chiral quinoline structures in asymmetric synthesis.

Post-Synthetic Modification and Diversification Techniques

Post-synthetic modification of a pre-functionalized this compound core allows for the rapid generation of a library of diverse derivatives. This is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies. frontiersin.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the diversification of quinoline scaffolds. researchgate.netnih.govsoton.ac.uk If this compound is first halogenated (as described in section 6.2 and 6.3), the resulting halo-derivative can undergo a variety of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-heteroatom bonds. Quinoline itself can even act as a ligand in some palladium-catalyzed processes. researchgate.netnih.govsoton.ac.uk

Click Chemistry: The "click" chemistry concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another efficient method for post-synthetic modification. frontiersin.org This requires the initial introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold. Subsequent reaction with a complementary azide or alkyne-containing molecule allows for the straightforward creation of triazole-linked hybrid molecules. frontiersin.org

Future Directions and Emerging Research Avenues for 2 2,4 Dimethylphenyl Quinoline

Integration into Nanomaterials and Hybrid Systems for Enhanced Functionality

The incorporation of organic molecules like 2-(2,4-dimethylphenyl)quinoline into nanomaterials can lead to hybrid systems with emergent properties and enhanced functionalities. Future research should explore the integration of this quinoline (B57606) derivative into various nanostructures.

Organic-Inorganic Hybrid Materials: One promising avenue is the development of hybrid materials that combine this compound with inorganic components such as semiconductor nanocrystals (e.g., SnO₂, In₂O₃) or metal nanoparticles. These hybrid systems could function as advanced gas sensors, where the quinoline moiety acts as a photosensitizer, enabling operation under visible light at room temperature. The interaction between the organic component and the inorganic nanostructure can lead to improved sensitivity and selectivity.

Luminescent Probes and Bioimaging: By functionalizing nanoparticles with this compound, it may be possible to create novel luminescent probes for biological imaging. For instance, attaching the quinoline derivative to superparamagnetic iron oxide nanoparticles could result in dual-mode imaging agents that combine fluorescence with magnetic resonance imaging (MRI). Such hybrid materials often exhibit reduced cytotoxicity compared to the individual components.

Drug Delivery Systems: Quinoline derivatives have been explored for their therapeutic properties. Integrating this compound into nanocarriers, such as liposomes or polymeric micelles, could enhance its bioavailability and provide targeted delivery to specific tissues or cells, potentially leading to more effective therapeutic agents with fewer side effects. This approach aligns with the broader trend of using hybrid compounds to overcome drug resistance and reduce adverse drug-drug interactions. heteroletters.org

High-Throughput Synthesis and Screening of this compound Analogues for Materials Discovery